![molecular formula C27H29Cl2N5O2 B13970791 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 CAS No. 212391-64-5](/img/structure/B13970791.png)
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including kinase inhibition and anticancer activities .
准备方法
The synthesis of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives, which can cyclize to form the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
化学反应分析
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form C5–C6 unsaturated systems, often using photochemical methods.
Reduction: Reduction reactions can convert certain functional groups within the compound to more reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 involves its interaction with various molecular targets, particularly tyrosine kinases. By inhibiting these kinases, the compound can disrupt cell signaling pathways that are essential for cancer cell growth and survival . The exact pathways and molecular targets can vary depending on the specific derivative of the compound.
相似化合物的比较
2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64 is unique due to its specific structure and biological activities. Similar compounds include other pyrido[2,3-d]pyrimidin-7-ones, which also exhibit kinase inhibition and anticancer properties . Some notable similar compounds are:
4,7-diamino-substituted pyrido[2,3-d]pyrimidines: These compounds act as inhibitors of cyclin-dependent kinase CDK2.
2-substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds have shown activity against various tyrosine kinases.
属性
CAS 编号 |
212391-64-5 |
|---|---|
分子式 |
C27H29Cl2N5O2 |
分子量 |
526.5 g/mol |
IUPAC 名称 |
6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-ethylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C27H29Cl2N5O2/c1-4-33(5-2)14-15-36-20-12-10-19(11-13-20)31-27-30-17-18-16-21(24-22(28)8-7-9-23(24)29)26(35)34(6-3)25(18)32-27/h7-13,16-17H,4-6,14-15H2,1-3H3,(H,30,31,32) |
InChI 键 |
VYSNYHPSOJCNIW-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)OCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


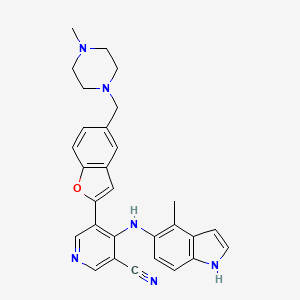


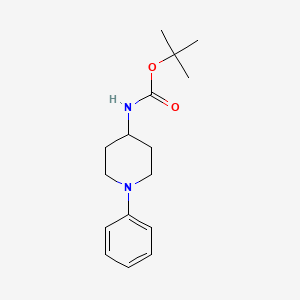
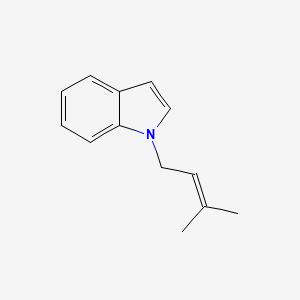
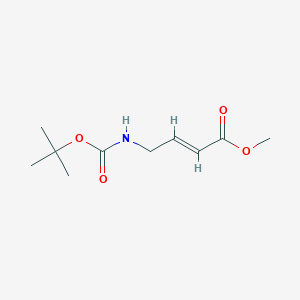
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
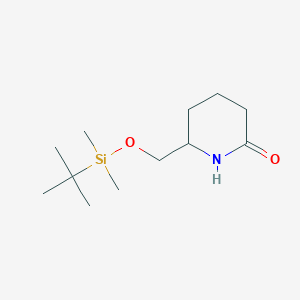
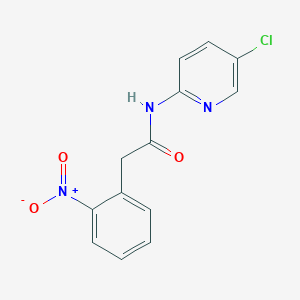
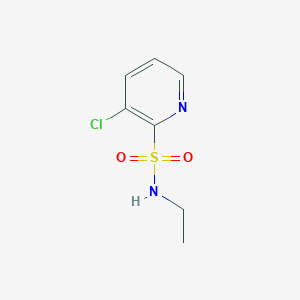

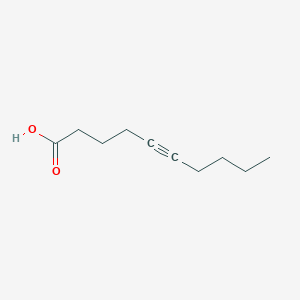
![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)

